molecular formula C19H20O5 B14740535 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid CAS No. 6625-40-7

7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid

Cat. No.: B14740535
CAS No.: 6625-40-7
M. Wt: 328.4 g/mol
InChI Key: USGGYGSZXDOEBW-UHFFFAOYSA-N
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Description

7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tetrahydrophenanthrene core, which is a partially hydrogenated phenanthrene, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

The synthesis of 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid involves multiple steps. One common method starts with the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction forms 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is then reduced to 4-(4-methoxyphenyl)butanoic acid. The final step involves treating this intermediate with methanesulfonic acid (MeSO3H) to form the desired compound .

Chemical Reactions Analysis

7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar compounds to 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid include:

Compared to these compounds, this compound offers unique structural features that make it suitable for specific synthetic and research applications.

Properties

CAS No.

6625-40-7

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

7-methoxy-1-methoxycarbonyl-1-methyl-3,4-dihydro-2H-phenanthrene-2-carboxylic acid

InChI

InChI=1S/C19H20O5/c1-19(18(22)24-3)15-8-4-11-10-12(23-2)5-6-13(11)14(15)7-9-16(19)17(20)21/h4-6,8,10,16H,7,9H2,1-3H3,(H,20,21)

InChI Key

USGGYGSZXDOEBW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC2=C1C=CC3=C2C=CC(=C3)OC)C(=O)O)C(=O)OC

Origin of Product

United States

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